4-Cyclooctene-1-methanol
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Overview
Description
4-Cyclooctene-1-methanol is an organic compound with the molecular formula C9H16O It is a derivative of cyclooctene, featuring a hydroxyl group attached to the first carbon of the cyclooctene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclooctene-1-methanol typically involves the photoisomerization of trans-cyclooctene derivatives. This process can be carried out using a low-cost flow photoreactor assembled from readily accessible components . The reaction conditions often include the use of singlet sensitizers and internal standards for gas chromatography-flame ionization detection (GC-FID) measurements .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of flow chemistry techniques to achieve high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclooctene-1-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclooctane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products:
Oxidation: Formation of cyclooctanone or cyclooctanal.
Reduction: Formation of cyclooctane.
Substitution: Formation of various substituted cyclooctene derivatives.
Scientific Research Applications
4-Cyclooctene-1-methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclooctene-1-methanol involves its ability to participate in bioorthogonal reactions. These reactions allow the compound to form covalent bonds with specific molecular targets without interfering with native biological processes . The strained conformation of the cyclooctene ring facilitates rapid and selective reactions with tetrazines, making it a valuable tool in chemical biology .
Comparison with Similar Compounds
Cyclooctene: Lacks the hydroxyl group, making it less reactive in certain bioorthogonal reactions.
Cyclooctane: Saturated version of cyclooctene, with different reactivity and applications.
Cyclooctanol: Similar structure but lacks the double bond, affecting its reactivity and applications.
Uniqueness: 4-Cyclooctene-1-methanol is unique due to its combination of a strained cyclooctene ring and a hydroxyl group. This structure allows it to participate in rapid and selective bioorthogonal reactions, making it highly valuable in chemical biology and related fields .
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl]methanol |
InChI |
InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h1-2,9-10H,3-8H2/b2-1- |
InChI Key |
UOZVYEMGCKZCNC-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)CO |
Canonical SMILES |
C1CC=CCCC(C1)CO |
Origin of Product |
United States |
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